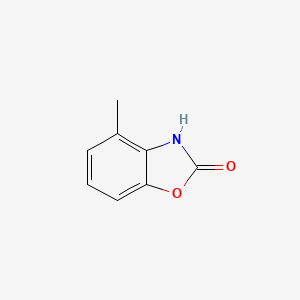

4-Methyl-3H-benzooxazol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-5-3-2-4-6-7(5)9-8(10)11-6/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOHIACMTGKKDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 3h Benzooxazol 2 One and Its Derivatives

Primary Synthetic Pathways to the Benzoxazolone Core

The formation of the fundamental benzoxazolone ring system is accomplished through several reliable synthetic strategies, including cyclization reactions of appropriately chosen precursor molecules and ring-closing reactions.

Cyclization Reactions of Precursor Molecules

Cyclization reactions are a cornerstone in the synthesis of the benzoxazolone core, involving the formation of the heterocyclic ring from open-chain precursors. These reactions can be broadly categorized into condensation-cyclization approaches and urea-mediated cyclization.

A prevalent method for constructing the benzoxazolone scaffold is through the condensation and subsequent cyclization of 2-aminophenols with various reagents. organic-chemistry.orgnih.gov This approach is valued for its efficiency and the commercial availability of the starting materials. For instance, the reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and copper iodide, yields benzoxazole (B165842) derivatives. organic-chemistry.org While this specific example leads to 2-substituted benzoxazoles, the underlying principle of using a 2-aminophenol (B121084) as a key precursor is fundamental.

Another effective condensation-cyclization strategy involves the reaction of 2-aminophenols with reagents like phosgene (B1210022) or ethyl chloroformate. pw.edu.pl These reactions typically proceed through the formation of an intermediate carbamate, which then undergoes intramolecular cyclization to furnish the benzoxazolone ring. The choice of solvent and base is critical in these reactions to ensure high yields and purity of the final product.

Electrochemical methods have also emerged as a modern and environmentally friendly approach. researchgate.net Dehydrogenative cyclization cascades of arylamine-tethered 1,5-enynes can construct both the benzene (B151609) and heterocyclic rings in a single step, offering high regioselectivity and avoiding the need for harsh oxidants or transition metal catalysts. researchgate.net

The reaction of o-aminophenols with urea (B33335) is a well-established and cost-effective method for the synthesis of benzoxazolones. pw.edu.plmdpi.com This reaction is typically carried out at elevated temperatures and can be performed with or without a catalyst. The mechanism involves the initial formation of a phenylurea derivative, which then undergoes intramolecular cyclization with the elimination of ammonia (B1221849) to yield the benzoxazolone product. This method is particularly attractive for large-scale synthesis due to the low cost of urea.

Ring-Closing Reactions for Oxazolone (B7731731) Moiety Formation

Ring-closing reactions provide an alternative route to the oxazolone moiety. One such method involves the Lossen rearrangement of salicylhydroxamic acid and its derivatives. pw.edu.pl This reaction proceeds through an isocyanate intermediate which subsequently cyclizes to form the benzoxazolone. For example, treatment of salicylhydroxamic acid with reagents like thionyl chloride or benzenesulfonyl chloride can initiate the rearrangement and cyclization cascade. pw.edu.pl

Strategic Incorporation of the Methyl Group at the 4-Position

The synthesis of the specific target molecule, 4-Methyl-3H-benzooxazol-2-one, necessitates the strategic placement of a methyl group at the 4-position of the benzoxazolone ring. This is most commonly achieved by utilizing a pre-functionalized aromatic precursor.

Pre-functionalized Aromatic Precursors

The most direct and widely used strategy for synthesizing this compound involves starting with an aromatic precursor that already contains the methyl group at the desired position. The key starting material for this approach is 2-amino-3-methylphenol (B31084). This compound possesses the necessary amine and hydroxyl groups in the ortho position for the formation of the oxazolone ring, as well as the methyl group at the adjacent position, which will become the 4-position in the final benzoxazolone product.

The synthesis then proceeds by applying the previously discussed cyclization methodologies to this pre-functionalized precursor. For example, the condensation of 2-amino-3-methylphenol with urea or phosgene derivatives would directly yield this compound. This approach ensures complete regioselectivity for the methyl group's position.

The use of pre-functionalized precursors is a common tactic in organic synthesis as it often simplifies the synthetic route and avoids potential issues with regioselectivity that can arise when attempting to introduce substituents onto a pre-formed heterocyclic ring. pdx.edu

Post-Cyclization Methylation Strategies

One common approach to synthesizing derivatives of this compound involves the methylation of a pre-formed benzoxazolone ring. This strategy is particularly useful when direct synthesis with the methyl group is challenging or when a variety of methylated isomers are desired.

A notable example involves the methylation of 5-methyl-2-benzoxazolinone. The condensation of 2-amino-4-methylphenol (B1222752) with urea can produce 5-methylbenzoxazolone. nih.gov Subsequent methylation using a reagent like dimethyl sulfate (B86663) introduces a methyl group onto the nitrogen atom of the oxazolone ring, yielding 3,5-dimethylbenzoxazolone. nih.gov While this example illustrates methylation at the 3-position (nitrogen) and 5-position of the benzoxazolone core, similar principles can be applied to achieve methylation at other positions, depending on the starting materials and reaction conditions. For instance, selective methylation of an azetidine (B1206935) nitrogen has been achieved using methyl triflate, which proved to be a highly reactive reagent for this purpose. mdpi.com

Iron catalysts have also been employed in post-cyclization methylation processes. In one instance, an iron-catalyzed reaction was used for the cyclization and subsequent methylation of 7-iodohept-2-yne, where the choice of Grignard reagent and catalyst loading were key to the selective modification. rsc.org

Advanced Synthetic Techniques and Optimization

To enhance the efficiency, environmental friendliness, and yield of this compound synthesis, researchers have explored advanced techniques such as microwave-assisted synthesis and metal-free coupling reactions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. oatext.comscielo.org.za

The application of microwave irradiation has been successfully demonstrated in the synthesis of various heterocyclic compounds, including benzoxazolone derivatives. For instance, a one-pot, one-step cyclization-methylation of amino alcohols using dimethyl carbonate and a catalytic amount of an ionic liquid under microwave irradiation has been developed for the synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. nih.gov This method is noted for being faster and simpler than other reported protocols. nih.gov In another study, the synthesis of 3-substituted ontosight.aiCurrent time information in Bangalore, IN.triazolo[3,4-b] Current time information in Bangalore, IN.thiadiazol-3-yl)methyl]-2(3H)-benzoxazolones was achieved in good yields using microwave irradiation, highlighting the advantages of high yield, short reaction time, and easy work-up. scielo.br

The synthesis of 2(3H)-benzoxazolinone and 2(3H)-benzothiazolinone derivatives has also been made more efficient through microwave-assisted reactions, providing higher yields compared to conventional two-step methods. researchgate.net For example, microwave-assisted synthesis of 3-aryl-2H-benzo[b] Current time information in Bangalore, IN.oxazin-2-one derivatives resulted in good yields of 55% to 82% with significantly reduced reaction times of 7 to 12 minutes. nih.gov

Metal-Free Carbon-Carbon Coupling Methodologies

The development of metal-free synthetic methods is a significant goal in green chemistry, aiming to avoid the use of potentially toxic and expensive heavy metals. preprints.org In the context of benzoxazolone synthesis, metal-free carbon-carbon coupling reactions offer a sustainable alternative to traditional metal-catalyzed approaches. organic-chemistry.orgrsc.org

One such approach is the use of hypervalent iodine reagents to mediate the synthesis of nitrogen heterocycles under metal-free conditions. mdpi.comresearchgate.net These reagents can facilitate oxidative C-N bond formation, a key step in the construction of the benzoxazolone ring. mdpi.com Another innovative metal-free method involves the reductive coupling of tosylhydrazones with boronic acids. This reaction is highly general, tolerates a wide range of functional groups, and proceeds under relatively mild conditions using inexpensive bases. organic-chemistry.org

Furthermore, a simple and eco-friendly metal-free cyclization reaction has been developed for the synthesis of 4-methylene-3-substituted quinazolinone and quinazolinthione derivatives from 2-aminoacetophenones and isocyanates or isothiocyanates. This method demonstrates good tolerance for various functional groups and produces only water as a byproduct. frontiersin.org

Process Optimization for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. ontosight.ai Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in the synthesis of 5-(Trifluoromethyl)benzoxazol-2(3H)-one, a related compound, different carbonylating agents were compared. CDI-assisted cyclization in THF at reflux (65–70°C) for 8 hours resulted in a higher yield (78%) and purity (96%) compared to phosgene-mediated cyclization. The choice of solvent is also critical; for example, absolute ethanol (B145695) is used to ensure the solubility of reactants and prevent side reactions in certain cyclocondensation reactions.

The table below summarizes the optimization of various synthetic parameters for related benzoxazolone derivatives, providing insights that could be applicable to the synthesis of this compound.

| Parameter | Variation | Outcome | Reference |

| Carbonylating Agent | Phosgene | 72% Yield, 92% Purity | |

| Triphosgene | 68% Yield, 90% Purity | ||

| CDI | 78% Yield, 96% Purity | ||

| Catalyst | Glacial Acetic Acid | Improves cyclization efficiency | |

| Solvent | Absolute Ethanol | Ensures solubility, prevents side reactions | |

| Reaction Time (Microwave) | 15 minutes | 82-88% Yield, ≥98% Purity |

Isolation and Purification Protocols

After synthesis, isolating and purifying the target compound is essential to obtain a product of high quality. Crystallization and recrystallization are the most important methods for the purification of solid organic compounds like this compound. uct.ac.za

Crystallization and Recrystallization Techniques

Crystallization is a process where a solid compound is precipitated from a solution as well-formed crystals. uct.ac.za This is typically achieved by dissolving the impure compound in a suitable hot solvent and then allowing the solution to cool slowly. uct.ac.za As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. mt.com

Recrystallization is a further purification step where the crystals obtained from the initial crystallization are redissolved in a minimal amount of hot solvent and the crystallization process is repeated. uct.ac.za This helps to remove any impurities that may have been trapped within the crystal lattice during the first crystallization. uct.ac.za

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mt.com Common solvents used for the recrystallization of benzoxazolone derivatives and related compounds include ethanol, ethanol-DMF mixtures, and n-hexane/ethyl acetate (B1210297). oatext.comscielo.br For example, 5-(Trifluoromethyl)benzoxazol-2(3H)-one can be recrystallized from ethanol to achieve a purity of over 95%. Similarly, certain triazolothiadiazole derivatives of benzoxazolone have been recrystallized from ethanol or a mixture of ethanol and DMF. scielo.br

The table below lists common solvents and solvent systems used for the recrystallization of organic compounds, which can be considered for the purification of this compound.

| Solvent/Solvent System | Comments | Reference |

| Ethanol | A general and widely used solvent. | rochester.edu |

| n-Hexane/Acetone | Effective, especially with slow cooling. | rochester.edu |

| n-Hexane/THF | A good general mixture for recrystallization. | rochester.edu |

| n-Hexane/Ethyl Acetate | Can be effective, particularly for impure samples. | rochester.edureddit.com |

| Water | Suitable for polar compounds. | rochester.edu |

| Methanol/Water | A common and effective mixture. | reddit.com |

| Dichloromethane/Ethyl Acetate | A viable solvent combination. | reddit.com |

Chromatographic Separation Methods

Chromatography is an indispensable technique for the purification and isolation of this compound and its derivatives from reaction mixtures. khanacademy.orgnih.gov The choice of chromatographic method, including the stationary and mobile phases, is critical for achieving effective separation based on the polarity and structural characteristics of the target compounds. khanacademy.orgnih.gov

Column Chromatography

Column chromatography is frequently employed for the purification of these compounds on a preparative scale. nih.gov Silica gel is the most common stationary phase due to its polarity and effectiveness in separating moderately polar compounds. google.comgoogle.comtandfonline.com

The mobile phase, or eluent, is typically a mixture of a non-polar solvent like heptane (B126788) or cyclohexane (B81311) and a more polar solvent such as ethyl acetate or methanol. google.comgoogle.comtandfonline.com The ratio of these solvents is adjusted to achieve optimal separation. For example, a crude product of 3-(3-Chloropropyl)-4-methyl-3H-benzooxazol-2-one was purified using a mobile phase of ethyl acetate and n-heptane in a 1:1 ratio, with the addition of 1% triethylamine (B128534) (Et3N). google.com In another instance, a derivative was purified using an ethyl acetate/cyclohexane system after being evaporated onto celite. google.com For more polar derivatives, such as those containing imidazole (B134444) or alcohol functionalities, solvent systems with higher polarity, like ethyl acetate-methanol mixtures (e.g., 9:1 or 8:2), are used. tandfonline.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is primarily used for monitoring the progress of a reaction and for preliminary analysis of mixture components. khanacademy.orgneu.edu.tr For a derivative of 2(3H)-benzoxazolone, a stationary phase of Silica gel GF 254 was used with a mobile phase of Ethyl Acetate:Hexane (2:1) to verify the purity of the recrystallized product. neu.edu.tr

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) offers higher resolution and faster separation times compared to standard column chromatography. nih.gov For derivatives of the closely related 2(3H)-benzothiazolone, a reverse-phase (RP) HPLC method has been developed. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com Such methods are scalable and can be adapted for the purification of this compound derivatives, especially for analytical and small-scale preparative purposes. sielc.com

Enantioselective Chromatography

For chiral derivatives of this compound, enantioselective chromatography is necessary to separate the enantiomers. A photochemically immobilized 4-methylbenzoyl cellulose (B213188) has been developed as a powerful chiral stationary phase (CSP). mdpi.com This immobilized CSP demonstrates high versatility as it can be used with a wide range of organic solvents. The separation of racemic compounds on this phase has been evaluated using mobile phases such as hexane/2-propanol and heptane/chloroform, with the mobile phase composition being adjusted to optimize selectivity and analysis time. mdpi.com

The following table provides a summary of chromatographic conditions used for the separation of this compound derivatives.

| Compound/Derivative Type | Chromatographic Technique | Stationary Phase | Mobile Phase | Reference |

| 3-(3-Chloropropyl)-4-methyl-3H-benzooxazol-2-one | Column Chromatography | SiO₂ | EtOAc/n-heptane (1:1) + 1% Et₃N | google.com |

| General Benzoxazolone Derivative | Column Chromatography | Celite/Silica Gel | EtOAc/cyclohexane | google.com |

| Imidazole Derivative | Column Chromatography | Silica Gel | Ethyl acetate–methanol (9:1) | tandfonline.com |

| Imidazole Derivative | Column Chromatography | Silica Gel | Ethyl acetate–methanol (8:2) | tandfonline.com |

| 2(3H)-Benzoxazolone Derivative | Thin Layer Chromatography | Silica gel GF 254 | Ethyl Acetate : Hexane (2:1) | neu.edu.tr |

| 2(3H)-Benzothiazolone, 4-methyl-, hydrazone | Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| Racemic Compounds | Enantioselective Chromatography | Photochemically Immobilized 4-Methylbenzoyl Cellulose | Heptane/Chloroform | mdpi.com |

Chemical Reactivity and Mechanistic Transformations of 4 Methyl 3h Benzooxazol 2 One

Reactivity of the Benzoxazolone Ring System

The benzoxazolone core is a bicyclic system where a benzene (B151609) ring is fused to an oxazol-2-one ring. This structure possesses several sites susceptible to chemical attack, including the aromatic ring, the electrophilic carbonyl carbon, and the nitrogen atom of the lactam functionality. The amide nature of the heterocyclic ring influences the aromatic system's reactivity.

The benzoxazolone ring system can undergo electrophilic aromatic substitution (EAS) reactions on the benzene portion. neu.edu.tr The rate and regioselectivity of these substitutions are influenced by the existing substituents: the 4-methyl group and the fused heterocyclic ring. The methyl group is an activating, ortho-para directing group. libretexts.org The heterocyclic portion, specifically the amide nitrogen, can also donate electron density into the ring, influencing the position of attack. Electrophilic substitution reactions generally proceed via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.comuomustansiriyah.edu.iq Common EAS reactions for benzoxazolones include nitration, halogenation, and Friedel-Crafts reactions. neu.edu.tr

For 4-Methyl-3H-benzooxazol-2-one, incoming electrophiles will be directed to the positions ortho and para relative to the activating methyl group. The directing effects of the heterocyclic ring must also be considered to predict the final product distribution.

| Reaction Type | Reagents | Electrophile | Potential Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitrated derivatives of this compound |

| Halogenation | Br₂, FeBr₃ | Br⁺ | Brominated derivatives of this compound |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Acylated derivatives of this compound |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Sulfonated derivatives of this compound |

The benzoxazolone ring contains electrophilic centers that are susceptible to nucleophilic attack. The carbonyl carbon (C=O) is a primary site for such reactions due to its partial positive charge. Strong nucleophiles can attack this carbon, potentially leading to the opening of the heterocyclic ring. chiet.edu.eg For instance, aminolysis reactions with primary or secondary amines can lead to the formation of N-substituted amide derivatives. chiet.edu.eg The imine-like character within the lactam structure also provides a potential site for nucleophilic addition. Under certain conditions, hydrolysis of the benzoxazole (B165842) moiety can occur under acidic or basic conditions. smolecule.com

| Nucleophile | Reaction Type | Resulting Structure |

| Amines (e.g., R-NH₂) | Aminolysis / Ring Opening | N-substituted 2-hydroxy-N'-alkylbenzamide derivatives |

| Hydroxide (OH⁻) | Hydrolysis / Ring Opening | 2-Amino-3-methylphenol (B31084) derivatives |

| Hydrazine (B178648) | Hydrazinolysis | Hydrazide derivatives |

The benzoxazolone skeleton can participate in rearrangement reactions that alter the ring size. While specific examples for this compound are not prevalent, related benzoxazole structures have been shown to undergo such transformations. For example, certain complex 2-(benzoxazol-2-yl)-1,3-tropolones have been observed to undergo a ring contraction of the seven-membered tropolone (B20159) ring upon heating in ethanol (B145695), yielding substituted benzoate (B1203000) derivatives. researchgate.net Conversely, synthetic routes to oxazol-2(3H)-ones can involve ring-expansion mechanisms, such as the tandem rearrangement/aziridination/ring-expansion of diazo compounds and sulfilimines. evitachem.com These reactions highlight the potential for skeletal reorganization of the benzoxazolone system under specific chemical conditions.

Reactivity at the N-3 Position of the Oxazolone (B7731731) Ring

The nitrogen atom at the 3-position of the oxazolone ring possesses a weakly acidic proton (pKa ≈ 8.5) and is a key site for synthetic modification. The enolizable amide character allows for several important transformations, including alkylation, acylation, and Mannich reactions. ucl.ac.be

The nitrogen atom of the benzoxazolone ring is a nucleophilic center and readily undergoes alkylation and acylation reactions. These reactions typically proceed under basic conditions, where a base is used to deprotonate the N-H group, forming a more potent nucleophilic anion.

N-Alkylation involves the reaction of the benzoxazolone with an alkyl halide. The reaction is generally performed in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). nih.govnih.gov This method has been used to synthesize a variety of N-substituted benzoxazolones, including bivalent ligands where two benzoxazolone units are connected by an alkyl chain via a piperazine (B1678402) core. nih.gov The reaction proceeds via a standard nucleophilic substitution mechanism. Mild methods using CsF-Celite have also been reported for the N-alkylation of 2(3H)-benzoxazolones. researchgate.net

N-Acylation is another key transformation, reacting the benzoxazolone with an acyl chloride or acid anhydride. ucl.ac.be This reaction can be used to introduce an acyl group onto the nitrogen atom. For example, N-acyl derivatives of 2(3H)-benzoxazolone can be prepared and subsequently rearranged in a Fries-like reaction to yield 6-acyl derivatives, demonstrating a method for functionalizing the benzene ring. ucl.ac.be

A selection of N-alkylation reactions performed on the parent 2(3H)-benzoxazolone scaffold is presented below, illustrating the general applicability of this transformation.

| Alkylating Agent | Base/Solvent | Product | Reference |

| Dibromoalkanes | K₂CO₃ / DMF | N-(bromoalkyl)-2(3H)-benzoxazolones | nih.gov |

| Methyl iodide | K₂CO₃ / DMF | 3-Methyl-2(3H)-benzoxazolone derivatives | clockss.org |

| Benzyl bromide | K₂CO₃ / DMF | 3-Benzyl-6-acetyl-2(3H)-benzoxazolone | |

| Various | CsF-Celite | 3-Alkyl-2(3H)-benzoxazolones | researchgate.net |

The Mannich reaction is a three-component condensation that provides a powerful method for the aminoalkylation of the N-3 position. organic-chemistry.org The reaction involves the condensation of the benzoxazolone (which contains an active hydrogen atom), an aldehyde (typically formaldehyde), and a primary or secondary amine. organic-chemistry.orgneu.edu.tr The product is a β-amino-carbonyl compound known as a Mannich base. neu.edu.tr

This reaction is highly efficient for modifying the benzoxazolone scaffold. jmchemsci.comwjarr.com The process involves mixing the benzoxazolone derivative with formaldehyde (B43269) and a suitable amine (such as a piperidine (B6355638) or piperazine derivative) in a solvent like methanol, often with heating under reflux. jmchemsci.comwjarr.com The formation of the Mannich base is confirmed by the appearance of a singlet signal for the newly formed methylene (B1212753) bridge (-N-CH₂-N-) in ¹H-NMR spectra and the disappearance of the N-H band in IR spectra. jmchemsci.comwjarr.com

Numerous Mannich bases have been synthesized from benzoxazolone derivatives for various research applications. wjarr.comresearchgate.net

| Benzoxazolone Derivative | Amine | Product (Mannich Base) | Reference |

| 2(3H)-Benzoxazolone | 4-Methylpiperidine | 3-((4-Methylpiperidin-1-yl)methyl)benzoxazol-2(3H)-one | jmchemsci.com |

| 2(3H)-Benzoxazolone | 1-(3-Methylphenyl)piperazine | 3-((4-(3-Methylphenyl)piperazin-1-yl)methyl)benzoxazol-2(3H)-one | wjarr.com |

| 5-Chloro-2(3H)-benzoxazolone | 2-Napthylmethyl piperazine | 5-Chloro-3-((4-(naphthalen-2-ylmethyl)piperazin-1-yl)methyl)benzoxazol-2(3H)-one | neu.edu.tr |

| 2(3H)-Benzoxazolone | 1-(4-Methylphenyl)piperazine | 3-((4-(4-Methylphenyl)piperazin-1-yl)methyl)benzoxazol-2(3H)-one | researchgate.net |

Photochemical and Thermal Reactivity Studies

The benzoxazolone ring system contains a distinct chromophore that can be utilized in photochemical reactions. solubilityofthings.com The study of how these molecules behave under the influence of light and heat provides insight into their stability and potential for light-activated applications or high-temperature transformations.

Photochemical Reactivity: The benzoxazolone moiety is a core component in some allelochemicals, and its photochemical properties have been studied in biological contexts. nih.gov The photochemistry of related aromatic ketones and amides is well-understood and often involves n,π* and π,π* electronic transitions. acs.org Photochemical reactions can lead to various outcomes, including cyclizations, rearrangements, or ring-opening. For instance, electrochemical methods, which can be related to photochemical single-electron transfer processes, have been used to synthesize benzoxazolones through cascade cyclizations. acs.org While specific photochemical studies on this compound are limited, its structure suggests potential for photoreactions typical of aromatic carbonyl-like systems.

Thermal Reactivity: The thermal stability of the benzoxazolone ring is generally high. However, derivatives with specific substituents can undergo thermal decomposition through defined pathways. A study on N-alkenyl-N-(2,3-dihydro-2-oxobenzoxazol-3-yl) sulphenamides showed that thermal decomposition in boiling benzene proceeds via homolytic cleavage (homolysis) of the N-N bond. rsc.org This process generates a benzoxazolone radical, which was identified by electron spin resonance (e.s.r.) spectroscopy. rsc.org This indicates that under thermal stress, weaker bonds, particularly those attached to the N-3 position, are susceptible to breaking, initiating radical reactions. In contrast, the parent N-H compound is significantly more stable, highlighting the role of the N-substituent in directing thermal reactivity. rsc.org In general, thermal decomposition reactions involve a substance breaking down due to heat. savemyexams.com

Reaction Mechanisms of Key Transformations

Understanding the mechanisms of the key reactions of this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Mechanism of N-Alkylation: The N-alkylation of the benzoxazolone ring is a classic example of a nucleophilic substitution reaction.

Deprotonation: A base (e.g., K₂CO₃) removes the acidic proton from the N-3 position, creating a resonance-stabilized benzoxazolone anion. This anion is a potent nucleophile.

Nucleophilic Attack: The negatively charged nitrogen atom attacks the electrophilic carbon of an alkyl halide (R-X), forming a new N-C bond.

Displacement: The halide ion (X⁻) is displaced as a leaving group, yielding the final N-alkylated product.

Mechanism of the Mannich Reaction: The Mannich reaction is a two-step process. neu.edu.tr

Iminium Ion Formation: Formaldehyde reacts with a secondary amine (R₂NH) in an acid-catalyzed process. The amine nitrogen attacks the carbonyl carbon of formaldehyde, and subsequent dehydration leads to the formation of a highly electrophilic Eschenmoser-like salt, an iminium ion ([CH₂=NR₂]⁺).

Nucleophilic Attack: The benzoxazolone, acting as the nucleophile (either as the neutral N-H tautomer or its deprotonated anion), attacks the electrophilic carbon of the iminium ion. This step forms the C-N bond of the methylene bridge, and a final deprotonation step regenerates the catalyst and yields the neutral Mannich base product.

Mechanism of Aldol-Type Condensation: A plausible mechanism for the condensation of the C-4 methyl group with an aldehyde follows the principles of the aldol (B89426) condensation. wikipedia.org

Enolate Formation: A strong base removes an acidic α-proton from the methyl group of this compound, forming a carbanion (an enolate-like species) that is stabilized by the aromatic system. quora.com

Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde). libretexts.org This forms a new carbon-carbon bond and creates an alkoxide intermediate.

Protonation: The alkoxide is protonated by the solvent or a weak acid to give a β-hydroxyalkyl intermediate (an aldol addition product).

Dehydration: Under heating or acidic/basic conditions, the β-hydroxy group is eliminated as a water molecule to form a stable, conjugated carbon-carbon double bond, yielding the final α,β-unsaturated condensation product.

Derivatization Strategies and Analogue Synthesis Based on 4 Methyl 3h Benzooxazol 2 One

N-3 Functionalization for Novel Chemical Entities

The nitrogen atom within the oxazolone (B7731731) ring is a key site for derivatization. Its nucleophilic character, particularly after deprotonation, facilitates the introduction of a diverse range of substituents, significantly altering the properties of the parent molecule.

Alkylation and arylation at the N-3 position are fundamental strategies for expanding upon the 4-methyl-3H-benzooxazol-2-one framework. Base-catalyzed alkylation is a common and effective method. neu.edu.tr The reaction typically involves treating the benzoxazolone with a base, such as potassium carbonate or sodium hydride, to generate the corresponding anion, which then acts as a nucleophile to attack an alkyl halide. mdpi.com

A general procedure involves reacting the N-H containing heterocycle with an alkylating or arylating agent in the presence of a base. For instance, methylation can be achieved using reagents like iodomethane (B122720) in a suitable solvent. mdpi.com Similarly, more complex alkyl chains can be introduced. One notable reaction involves the introduction of an acetic acid ethyl ester group by reacting a benzoxazolinone derivative with ethyl bromoacetate (B1195939) in the presence of potassium carbonate (K2CO3) in dry acetone. nih.gov This ester derivative is a crucial intermediate for further modifications.

Table 1: Examples of N-3 Alkylation Reactions on Benzoxazolone Scaffolds This table presents generalized reactions applicable to the 4-methyl derivative.

| Starting Material | Reagent | Product Type | Reference |

| 2(3H)-Benzoxazolone | Ethyl bromoacetate, K2CO3 | N-3-acetic acid ethyl ester derivative | nih.gov |

| Isatine (as an N-H heterocycle model) | Iodomethane, K2CO3 | N-methylated product | mdpi.com |

| 2(3H)-Benzoxazolone | 4-Substituted phenacyl bromide | 3-(4-Substituted benzoylmethyl)-2-benzoxazolinone | researchgate.net |

Formation of Nitrogen-Containing Heterocyclic Hybrids (e.g., oxadiazole, thiadiazole, triazole, piperidine (B6355638), piperazine)

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a widely used strategy. The N-3 position of this compound is an ideal anchor point for attaching other heterocyclic rings.

Thiadiazole and Triazole Hybrids: The synthesis of 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole (B32235) hybrids often begins with the N-alkylation of the benzoxazolone ring with ethyl bromoacetate, as described previously. The resulting ester is then converted into a key intermediate, an acid hydrazide, by reacting it with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695). nih.gov This hydrazide can then be used to construct the desired heterocycle.

For 1,3,4-Thiadiazole rings: The acid hydrazide is reacted with various phenyl isothiocyanates to yield thiosemicarbazide (B42300) intermediates. Subsequent dehydrative cyclization of these thiosemicarbazides, often using a dehydrating agent like concentrated sulfuric acid, produces the final 3-{[5-(arylamino)-1,3,4-thiadiazol-2-yl]methyl}-3H-benzooxazol-2-one hybrids. nih.gov

For 1,2,4-Triazole rings: The thiosemicarbazide intermediates can also be cyclized under basic conditions (e.g., using sodium hydroxide) to form 1,2,4-triazole-3-thione rings. researchgate.net

Piperazine (B1678402) and Piperidine Hybrids: Piperazine and piperidine moieties can be incorporated via several synthetic routes. A common method involves a nucleophilic substitution reaction where a piperazine derivative is reacted with a benzoxazolone that has been functionalized with a leaving group at the N-3 position (e.g., an N-3-chloroacetyl group). tubitak.gov.tr Alternatively, multi-step syntheses can build these linkages, for example, by coupling benzoxazole (B165842) precursors with piperazine intermediates through condensation reactions. The synthesis of rhodanine-piperazine hybrids demonstrates a typical reaction where an appropriate piperazine derivative is heated under reflux with a reactant containing a suitable leaving group, such as an ethoxymethylidene group, in ethanol. mdpi.com

Table 2: Synthetic Overview for N-3 Heterocyclic Hybrids

| Target Hybrid | Key Intermediate | Typical Final Reaction Step | Reference |

| 1,3,4-Thiadiazole | N-3-acetic acid hydrazide | Cyclization of thiosemicarbazide with H2SO4 | nih.gov |

| 1,2,4-Triazole | N-3-acetic acid hydrazide | Cyclization of thiosemicarbazide with NaOH | researchgate.net |

| Piperazine | N-3-chloroacetylbenzoxazolone | Nucleophilic substitution with a piperazine derivative | tubitak.gov.tr |

| 1,2,3-Triazole | N-propargylated benzoxazole | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) | nih.govsci-hub.se |

Functionalization of the Benzene (B151609) Moiety

Modifications to the benzene portion of the benzoxazolone ring provide another avenue for creating structural diversity. These reactions primarily involve electrophilic substitution or modification of existing substituents, such as the methyl group at position 4.

The methyl group at the C-4 position, while generally stable, can potentially undergo reactions under specific conditions to elongate or modify the side chain. More commonly, functionalization occurs at other positions on the benzene ring, such as the C-6 position, which is activated by the heterocyclic system. For example, Friedel-Crafts acylation can introduce a keto group, which can then be used as a handle for further modifications. neu.edu.tr A notable example is the synthesis of chalcone (B49325) derivatives, where a 6-acetyl-2(3H)-benzoxazolone is condensed with various aromatic aldehydes. nih.gov This creates a propenoyl linker, effectively elongating the side-chain at that position.

Table 3: Example of Side-Chain Modification on the Benzoxazolone Ring

| Position of Modification | Reaction Type | Reactants | Product | Reference |

| C-6 | Claisen-Schmidt Condensation | 6-Acetyl-2(3H)-benzoxazolone, Aromatic aldehyde | 6-(3-Aryl-2-propenoyl)-2(3H)-benzoxazolone | nih.gov |

Introduction of Other Substituents (e.g., halogens, oxygenated groups)

Standard electrophilic aromatic substitution reactions can be applied to the benzoxazolone ring system to introduce a variety of functional groups. neu.edu.tr

Halogenation: The introduction of halogen atoms (Cl, Br) onto the aromatic ring can be achieved using appropriate halogenating agents. For instance, methods have been developed for the halogenation of 2(3H)-benzoxazolones. researchgate.net

Nitration: Nitration is a common electrophilic substitution that introduces a nitro group, which can subsequently be reduced to an amino group, providing a versatile synthetic handle for further derivatization.

Metallation: A strategy for introducing substituents at specific positions involves metallation. For example, the double metallation of 6-bromo-3H-benzoxazol-2-one using methyl magnesium bromide and an alkyllithium base, followed by quenching with an electrophile, allows for the introduction of various groups at the 6-position. researchgate.net

These reactions are generally applicable to the 4-methyl substituted scaffold, although the directing effects of the existing methyl group and the fused oxazolone ring must be considered.

Synthesis of Fused Heterocyclic Systems incorporating the Benzoxazolone Framework

A more advanced derivatization strategy involves the synthesis of fused polycyclic systems where another heterocyclic ring is built directly onto the C-N or C-C bonds of the benzoxazolone framework. Such syntheses often lead to rigid, planar molecules with distinct chemical properties.

The synthesis of fused systems can be achieved through intramolecular cyclization reactions. beilstein-journals.org For example, a substituent strategically placed on the benzoxazolone ring can react with another part of the molecule to form a new ring. One related strategy involves the reaction of 2-aminophenol (B121084) derivatives with other reagents to build fused systems. For instance, the treatment of a benzoxazinone (B8607429) with hydrazine can lead to the formation of a fused pyrazole (B372694) ring. chiet.edu.egraco.cat Similarly, reaction with 2-aminophenol can result in a fused benzoxazole structure. chiet.edu.egraco.cat While many examples start with precursors like anthranilic acid to form fused quinazolinones or benzoxazinones, chiet.edu.egekb.eg the principles can be adapted to build upon the pre-formed benzoxazolone core. The synthesis of triazolo[3,4-b]thiadiazoles from triazole-thiones illustrates the general concept of fusing heterocyclic rings. researchgate.net

Bioisosteric Strategies in Benzoxazolone-Based Research

Bioisosterism, the strategy of substituting one atom or group with another that has similar chemical or physical properties, is a cornerstone of medicinal chemistry used to enhance a lead compound's efficacy, selectivity, or metabolic stability. ucl.ac.be The 2(3H)-benzoxazolone ring system, including that of this compound, is itself considered a valuable bioisosteric replacement for phenol (B47542) and catechol moieties, offering similar electronic characteristics and pKa values but with improved metabolic stability. ucl.ac.be This "privileged scaffold" is frequently employed in drug design to circumvent the rapid in vivo metabolism associated with phenolic groups. ucl.ac.benih.gov

Key bioisosteric modifications in benzoxazolone-based research include:

Heteroatom Substitution in the Ring: A primary strategy involves replacing the oxygen atom at the 1-position of the benzoxazolone core with other heteroatoms. This classical bioisosteric replacement leads to the formation of analogous heterocyclic systems such as 2(3H)-benzothiazolones (sulfur) and 2(3H)-benzimidazolones (nitrogen). ucl.ac.be These substitutions alter the ring's geometry, electronic distribution, and hydrogen-bonding capacity, which can significantly impact interactions with biological targets. For instance, the switch to a benzothiazolone scaffold has been successfully used to create analogues of the natural anticancer agent Combretastatin A-4. neu.edu.trmdpi.com

Aromatic Ring Substitution: The introduction of an aza-group (a nitrogen atom) into the phenyl ring of the benzoxazolone moiety is another effective bioisosteric strategy. This modification can lead to potent compounds by altering the electronic landscape of the scaffold. acs.org

Substituent Modification: The substituents on the benzoxazolone scaffold are common targets for bioisosteric replacement. For the this compound structure, the methyl group at position 4 could be replaced by bioisosteres like a halogen (e.g., Cl, F) or a trifluoromethyl group (-CF3) to modulate lipophilicity and electronic properties. While research has been conducted on substitutions at positions C(5), C(6), and C(7), exploration at the C(4)-position has sometimes been hindered by the chemical instability of the resulting derivatives. acs.org

The following table summarizes common bioisosteric replacements for the benzoxazolone scaffold.

| Original Moiety/Atom | Bioisosteric Replacement | Resulting Scaffold/Feature | Rationale/Effect |

| Phenol/Catechol | 2(3H)-Benzoxazolone | Benzoxazolone Core | Increase metabolic stability, mimic pKa and electronic properties. ucl.ac.beresearchgate.net |

| Ring Oxygen (O1) | Sulfur (S) | 2(3H)-Benzothiazolone | Modify electronics and bond angles, explore new interactions. ucl.ac.bemdpi.com |

| Ring Oxygen (O1) | Nitrogen (N-R) | 2(3H)-Benzimidazolone | Introduce hydrogen bond donor/acceptor, alter geometry. ucl.ac.be |

| Benzene Ring Carbon | Nitrogen | Azabenzoxazolone | Modulate aromatic ring electronics, enhance potency. acs.org |

Scaffold Hopping Approaches for Related Structures

Scaffold hopping is a drug design strategy that aims to identify structurally novel core motifs that can mimic the essential pharmacophoric features of a known active compound. uniroma1.itbiosolveit.de This approach is invaluable for generating new chemical entities with potentially improved properties or to navigate around existing patents. uniroma1.itbiosolveit.de For benzoxazolone-based structures, scaffold hopping involves replacing the bicyclic core with a topologically different structure while maintaining the spatial arrangement of key interaction points. biosolveit.de

Computational methods are central to modern scaffold hopping. uniroma1.itresearchgate.net Techniques such as 3D pharmacophore modeling, shape-based screening, and fragment replacement are used to search vast chemical libraries for new scaffolds that match the key features of a benzoxazolone template. uniroma1.itbiosolveit.deuniroma1.it

A notable example of scaffold hopping from a related scaffold involved identifying a benzoxazole (BZX) scaffold as a replacement for a benzofuran (B130515) core in inhibitors targeting the Pks13 enzyme of Mycobacterium tuberculosis. nih.gov The original benzofuran lead compound, though potent, showed cardiotoxicity. The scaffold hopping approach led to the discovery of benzoxazole derivatives that retained the desired biological activity and mode of action but with reduced cytotoxicity, demonstrating the power of this strategy to overcome development hurdles. nih.gov

The process can be ligand-based, extrapolating from the known active molecule, or structure-based, where knowledge of the target's binding site is used to guide the search for novel, well-fitting scaffolds. biosolveit.deresearchgate.net The ultimate goal is to discover a new scaffold that not only reproduces the biological activity of the original but may also offer advantages in synthesis, selectivity, or pharmacokinetic profile. uniroma1.it

The table below illustrates the concept of scaffold hopping from a benzoxazolone-related core.

| Original Scaffold | Hopped Scaffold | Biological Target/Application | Rationale/Outcome |

| Benzofuran | Benzoxazole | M. tuberculosis Pks13 Inhibitor | To identify a new scaffold with a similar mode of action but improved safety profile (reduced cardiotoxicity). nih.gov |

| Phenol | Indazole | GluN2B-selective NMDA Receptor Antagonist | To replace the metabolically susceptible phenol group while maintaining affinity and inhibitory activity. researchgate.net |

Computational Chemistry and Theoretical Studies of 4 Methyl 3h Benzooxazol 2 One

Quantum Chemical Calculations

Specific quantum chemical calculations, including geometry optimization and electronic structure analysis for 4-Methyl-3H-benzooxazol-2-one, have not been found in the surveyed literature.

While DFT, particularly using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, is a common method for exploring the electronic properties and optimizing the geometry of benzoxazolone derivatives, no specific studies applying this to this compound are available. researchgate.netnih.gov Such an analysis would typically yield data on bond lengths, bond angles, dihedral angles, and electronic properties like HOMO-LUMO energy gaps.

Hartree-Fock (HF) calculations are another foundational method used in computational chemistry, often in conjunction with DFT, to study molecular structures. researchgate.netresearchgate.net However, no published HF computation results were found specifically for this compound.

Prediction of Spectroscopic Properties

The prediction of spectroscopic data is a powerful application of computational chemistry, but requires initial quantum chemical calculations.

Theoretical vibrational analysis via DFT is used to calculate the wavenumbers for IR and Raman spectra, which are then compared to experimental spectra to confirm molecular structure and assign vibrational modes. mdpi.comderpharmachemica.comresearchgate.net Data tables of calculated versus experimental frequencies for this compound are not available.

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are employed to predict ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com These theoretical predictions are a valuable tool for structural elucidation when compared with experimental NMR data. prospre.calibretexts.org No specific predicted NMR data for this compound could be located.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of a molecule and their relative energies to determine the most stable conformers. lumenlearning.comasianpubs.org This is typically done by scanning the potential energy surface through the rotation of single bonds. tandfonline.com A detailed energy landscape for this compound has not been published.

Reaction Pathway Elucidation and Transition State Analysis

The synthesis of this compound and its derivatives can be mechanistically understood through computational methods that map out potential reaction pathways and identify the associated transition states. Techniques such as Density Functional Theory (DFT) are powerful tools for modeling these chemical transformations.

Reaction Pathway Elucidation:

The formation of the benzoxazolone core typically involves the cyclization of a 2-aminophenol (B121084) derivative. For this compound, this would involve 2-amino-3-methylphenol (B31084) reacting with a carbonyl source like phosgene (B1210022) or urea (B33335). Computational methods can elucidate the step-by-step mechanism of this cyclization.

Modern computational approaches, such as the Artificial Force Induced Reaction (AFIR) method and the use of Chemical Interaction Networks (SCINE), can automatically explore complex potential energy surfaces to find plausible reaction pathways. nih.govchemrxiv.org These methods can identify intermediate structures and transition states, providing a comprehensive map of the reaction landscape. matlantis.comrsc.org For instance, in a related synthesis of benzoxazoles, computational analysis revealed a two-step reaction mechanism involving oxidative addition and reductive elimination. matlantis.com

Transition State Analysis:

A critical aspect of understanding reaction kinetics is the characterization of transition states (TS). A transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. Quantum chemical calculations can precisely determine the geometry and energy of these transient structures.

For example, in the study of related heterocyclic systems, DFT calculations have been used to locate transition states for cyclization reactions. researchgate.net Frequency calculations are then performed to confirm that the identified structure is indeed a transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researcher.life Intrinsic Reaction Coordinate (IRC) analysis can then be used to verify that the transition state connects the reactant and product states. researcher.life

The following table outlines the typical computational steps involved in elucidating the reaction pathway for the synthesis of this compound:

| Computational Step | Description | Purpose |

| Geometry Optimization | Calculation of the lowest energy conformation for reactants, intermediates, and products. | To obtain stable molecular structures. |

| Transition State Search | Identification of the saddle point on the potential energy surface between reactants and products. Methods like QST2 or the Berny algorithm are used. | To locate the highest energy barrier of the reaction. |

| Frequency Calculation | Calculation of vibrational frequencies for all optimized structures. | To characterize stationary points (reactants/products have all real frequencies, transition states have one imaginary frequency). |

| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction path downhill from the transition state to the connected reactant and product. | To confirm the connection between the transition state and the minima on the potential energy surface. |

| Energy Profile Construction | Plotting the relative energies of reactants, transition states, intermediates, and products. | To visualize the thermodynamics and kinetics of the reaction pathway. |

By applying these computational techniques, a detailed understanding of the formation of this compound can be achieved, providing insights that are often difficult to obtain through experimental methods alone.

Molecular Docking and Intermolecular Interaction Analysis for Compound Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org This method is instrumental in drug design for predicting the binding affinity and interaction patterns of a ligand, such as a derivative of this compound, with a biological target, typically a protein or nucleic acid.

Molecular Docking for Compound Design:

The benzoxazolone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. wjarr.com Molecular docking studies on benzoxazolone derivatives have been conducted to explore their potential as inhibitors for various enzymes and receptors. For example, derivatives have been docked against targets such as DNA gyrase, which is crucial for bacterial survival, and caspase-3, an enzyme involved in apoptosis. wjarr.comnih.govjmchemsci.com

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of the ligand, in this case, a derivative of this compound, is built and optimized. Docking software then systematically samples different conformations and orientations of the ligand within the binding site of the protein, scoring each pose based on a scoring function that estimates the binding free energy. chemrxiv.org

The results of these simulations can guide the design of new derivatives with improved binding affinity and selectivity. For instance, if a docking study reveals that a specific region of the binding pocket is unoccupied, a derivative can be designed with a substituent that extends into this region to form additional favorable interactions.

Intermolecular Interaction Analysis:

The stability of a ligand-protein complex is determined by a variety of non-covalent intermolecular interactions. These include:

Hydrogen Bonds: These are crucial for specificity and affinity. The carbonyl oxygen and the N-H group of the benzoxazolone ring are potential hydrogen bond donors and acceptors. wjarr.com

Hydrophobic Interactions: The benzene (B151609) ring of the benzoxazolone core can engage in hydrophobic interactions with nonpolar residues in the binding site.

π-π Stacking: The aromatic ring can interact with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

Analysis of these interactions for the top-scoring docked poses provides a rationale for the observed binding affinity and can explain the structure-activity relationships (SAR) within a series of compounds. For example, docking studies of benzoxazolone derivatives into the active site of caspase-3 have shown that the carbonyl group of the benzoxazolone core is significant for forming hydrogen bonds with key amino acid residues like ARG207. wjarr.com

The following table summarizes results from molecular docking studies on related benzoxazolone derivatives, illustrating the types of interactions and binding energies observed.

| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Benzoxazole (B165842) derivative | DNA Gyrase (1KZN) | -6.92 | Multiple hydrophobic interactions | ijpsonline.com |

| 4-Chloro-1,3-benzoxazole derivative | Anticancer Receptor (2A91) | - | Not specified | biotech-asia.org |

| 3-Substituted-2(3H)-benzoxazolone | Caspase-3 | - | ARG207 (H-bond) | wjarr.com |

| Benzoxazolone derivative | Staphylococcus aureus Biotin Protein Ligase | -7.49 | Not specified | researchgate.net |

These studies demonstrate the utility of molecular docking and interaction analysis in the rational design of new therapeutic agents based on the this compound scaffold.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methods that aim to correlate the structural or property descriptors of a set of compounds with their physicochemical properties or biological activities, respectively. nih.govnih.gov These models are typically mathematical equations that can be used to predict the properties and activities of new, untested compounds.

QSPR/QSAR Modeling:

For this compound and its derivatives, QSPR/QSAR models can be developed to predict a wide range of characteristics. The general workflow for building such a model involves:

Data Set Collection: A set of molecules with known experimental values for the property or activity of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates a subset of the calculated descriptors with the experimental values. nih.gov

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

Application to this compound:

A QSPR study on this compound could be used to predict properties such as:

Reactivity: Descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with chemical reactivity. nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's stability.

Solubility: Descriptors related to polarity and molecular surface area can be used to predict solubility in various solvents.

Boiling Point and Melting Point: Topological and constitutional descriptors often correlate well with these fundamental physical properties. unimore.it

The following table lists some common molecular descriptors that would be relevant in a QSPR study of this compound.

| Descriptor Class | Example Descriptors | Property/Activity Correlation |

| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges | Reactivity, Polarity, Intermolecular interactions |

| Steric/Topological | Molecular weight, Molecular volume, Wiener index, Kier shape indices | Size, Shape, Bulkiness, Boiling point |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Membrane permeability, Biological activity |

| Constitutional | Number of atoms, Number of rotatable bonds | Molecular size, Flexibility |

| Quantum Chemical | Total energy, Polarizability | Stability, Response to electric fields |

By developing robust QSPR models, the properties of novel derivatives of this compound could be predicted before their synthesis, thereby saving time and resources in the discovery and development of new chemical entities. rsc.org

Analytical and Spectroscopic Characterization Techniques for 4 Methyl 3h Benzooxazol 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 4-Methyl-3H-benzooxazol-2-one, specific signals corresponding to each unique proton environment are expected. The spectrum would feature signals for the aromatic protons on the benzene (B151609) ring, the protons of the methyl group, and the proton on the nitrogen atom.

The aromatic region would display a complex multiplet pattern for the three adjacent protons on the benzene ring. The methyl group, being electronically distinct, would appear as a singlet. The N-H proton of the lactam ring typically presents as a broad singlet due to quadrupole broadening and potential hydrogen exchange. While specific experimental data for this exact compound is not widely published, analysis of related benzoxazolone structures allows for the prediction of chemical shifts. For instance, the methyl protons in similar benzoxazole (B165842) derivatives often appear in the range of 2.2–2.5 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| Methyl (-CH₃) | ~2.3 | Singlet |

Note: Data are predicted based on the analysis of structurally similar compounds.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, which has the molecular formula C₈H₇NO₂, eight distinct signals are expected, corresponding to each unique carbon atom in the structure.

These signals include one for the methyl carbon, six for the aromatic and heterocyclic carbons, and one for the carbonyl carbon. The carbonyl carbon of the lactam group is characteristically deshielded and appears significantly downfield. Data from related benzoxazolone derivatives show carbonyl carbons in the range of 153-167 ppm. scielo.brscielo.brresearchgate.net The aromatic carbons typically resonate between 109 and 146 ppm, while the aliphatic methyl carbon signal is found much further upfield. scielo.brresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 153 - 158 |

| Aromatic/Heterocyclic (C) | 108 - 143 |

Note: Data are predicted based on the analysis of structurally similar compounds.

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between adjacent protons. It would be used to confirm the connectivity of the three neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the methyl proton singlet to its corresponding methyl carbon signal and each aromatic proton to its respective carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ijpsonline.com The spectrum of this compound would be characterized by several key absorption bands.

The most prominent features include the stretching vibration of the secondary amine (N-H) group and the carbonyl (C=O) group within the cyclic lactam structure. Studies on various benzoxazolone derivatives consistently show a strong C=O stretching band in the region of 1750-1780 cm⁻¹. tubitak.gov.tr The N-H stretching vibration is typically observed as a band in the 3100-3300 cm⁻¹ range. scielo.brscielo.br Other characteristic bands would include those for aromatic C-H and C=C stretching.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3100 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Carbonyl C=O (Lactam) | Stretch | 1750 - 1780 |

Note: Data are based on typical values for the functional groups and data from related compounds. scielo.brscielo.brtubitak.gov.tr

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₈H₇NO₂), the molecular weight is 149.15 g/mol . synquestlabs.com The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 149.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The calculated exact mass for C₈H₇NO₂ is 149.0477. spectrabase.com HRMS analysis would be used to verify this value experimentally, distinguishing it from other possible formulas with the same nominal mass. arabjchem.org

Analysis of the fragmentation pattern provides further structural evidence. Common fragmentation pathways for benzoxazolone structures may include the loss of neutral molecules like carbon monoxide (CO, 28 Da) or the cleavage of the methyl group.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This experimental data is then compared to the theoretical composition calculated from the molecular formula to verify its accuracy. For this compound, with the molecular formula C₈H₇NO₂, the theoretical elemental composition can be precisely calculated. The successful synthesis and purification of the compound are often confirmed when the experimental values from elemental analysis align closely with these theoretical percentages. ijpsonline.comresearchgate.net

Table 4: Theoretical Elemental Composition of this compound (C₈H₇NO₂)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 64.42% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.73% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.39% |

| Oxygen | O | 15.999 | 2 | 31.998 | 21.46% |

| Total | | | | 149.149 | 100.00% |

Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Purity and Identity

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of this compound and its derivatives. These hyphenated techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provide a powerful combination of separation and detection, enabling the precise determination of purity and unequivocal confirmation of molecular identity.

In the analysis of benzoxazolone derivatives, LC-MS is frequently employed to assess purity and confirm the successful synthesis of target compounds. For instance, the purity of intermediates in the synthesis of compounds like 5-(Trifluoromethyl)benzoxazol-2(3H)-one can be effectively assessed using LC-MS. Similarly, the identity and purity of derivatives such as 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-2-one are analyzed using LC-UV/MS detection. whiterose.ac.uk High-Resolution Mass Spectrometry (HRMS), often paired with electrospray ionization (ESI), is particularly valuable for providing exact mass measurements, which helps in confirming the elemental composition of the synthesized molecules. In the characterization of a series of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones, HRMS (ESI-MS) was used to confirm the calculated molecular weights of the new compounds. nih.gov For example, the measured m/z value for 6-[3-(4-Metyhlphenyl)-2-propenoyl]-3H-benzoxazol-2-one was 280.0967 for the [M+H]⁺ ion, closely matching the calculated value of 280.0968. nih.gov

GC-MS is also a valuable tool, particularly for volatile and thermally stable benzoxazolone derivatives. The technique provides characteristic fragmentation patterns that serve as a molecular fingerprint, aiding in structural elucidation and identification. researchgate.net The parent compound, 2-Benzoxazolinone, shows a top peak at an m/z of 135 in its GC-MS spectrum, which corresponds to the molecular ion. nih.gov While specific GC-MS data for this compound is not widely published, the methodology is standard for related structures. rsc.orglcms.cz

The choice between LC-MS and GC-MS often depends on the compound's polarity, volatility, and thermal stability. lcms.cz LC-MS is generally more versatile for the broader range of functionalized benzoxazolone derivatives, which may have lower volatility or be thermally sensitive. researchgate.net The development of analytical methods using LC-MS has been crucial for determining the enantiomeric purity of chiral benzoxazolone derivatives, which is vital in pharmaceutical applications. nih.gov

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Selected 2(3H)-Benzoxazolone Derivatives (Data sourced from a study on 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones nih.gov)

| Compound Name | Molecular Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) |

|---|---|---|---|

| 6-[3-(4-Metyhlphenyl)-2-propenoyl]-3H-benzoxazol-2-one | C₁₇H₁₃NO₃ | 280.0968 | 280.0967 |

| 6-[3-(4-Trifluoromethylphenyl)-2-propenoyl]-3H-benzoxazol-2-one | C₁₇H₁₀F₃NO₃ | 334.0686 | 334.0687 |

| 6-[3-(4-Dimethylaminophenyl)-2-propenoyl]-3H-benzoxazol-2-one | C₁₈H₁₆N₂O₃ | 309.1234 | 309.1230 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of crystalline solids. For this compound and its derivatives, this technique provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry.

Single-crystal X-ray diffraction analysis has been successfully used to determine the absolute configuration of individual enantiomers of chiral benzoxazolone derivatives. nih.gov For example, it was employed to characterize aromatase inhibitors like 6-[1(imidazol-1-yl)-1-phenylmethyl]-3-methyl-1,3-benzoxazol-2(3H)-one, establishing the relationship between the elution order in chiral chromatography and the absolute configuration of the enantiomers. nih.gov

The crystal structures of numerous benzoxazole derivatives have been elucidated, revealing key structural features. In a study of biologically active benzoxazole derivatives, the crystal structures of compounds like 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol were determined. semanticscholar.org These analyses show that the crystal structures are often stabilized by a network of intra- and intermolecular hydrogen bonds. semanticscholar.org For instance, the crystal structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl) methyl]ethanamine reveals that the two benzoxazole ring systems are nearly planar and are stabilized by intermolecular C-H...O hydrogen bonds and π-π stacking interactions.

Similarly, the crystal structure of 3-(Piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one was determined, confirming its molecular geometry. jst.go.jp The data obtained from X-ray analysis, such as unit cell parameters, space group, and atomic coordinates, are crucial for understanding the solid-state packing and intermolecular interactions that govern the physical properties of these compounds. eurjchem.comscielo.org.co

Table 2: Crystallographic Data for Selected Benzoxazolone Derivatives (Data compiled from various crystallographic studies jst.go.jpjcsp.org.pk)

| Compound | Molecular Formula | Crystal System | Space Group | Key Reference |

|---|---|---|---|---|

| 3-(Piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one | C₁₃H₁₆N₂O₂ | Monoclinic | P2₁/c | jst.go.jp |

| 4-benzyl-1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one* | C₁₆H₁₁Cl₂N₃O | Monoclinic | P2(1)/c | jcsp.org.pk |

| N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl) methyl]ethanamine | C₁₈H₁₅Cl₂N₃O₄ | Monoclinic | P2₁/c |

Note: While not a benzoxazolone, this related heterocyclic compound illustrates typical crystallographic data reporting.

Advanced Applications in Organic Synthesis and Materials Science

4-Methyl-3H-benzooxazol-2-one as a Crucial Building Block in Multi-Step Syntheses

The utility of the this compound scaffold is prominently demonstrated in its use as a foundational element in multi-step synthetic pathways. Organic chemists utilize this and closely related methylated benzoxazolones to construct more complex and biologically active molecules.

A notable example is in the synthesis of analogues of the natural product Combretastatin A-4, which is known for its potent anti-cancer properties. Researchers have successfully used various methyl-substituted 2(3H)-benzoxazolones, including the 4-methyl derivative, as starting materials. researchgate.net In these syntheses, the benzoxazolone moiety acts as a bioisosteric replacement for one of the aromatic rings of the natural product. The process involves N-methylation, followed by benzylic bromination and conversion to phosphonium (B103445) salts, which are key intermediates for subsequent Wittig reactions to build the final complex structure. researchgate.net

Similarly, a related derivative, 5-iodo-3,7-dimethyl-3H-benzoxazol-2-one, has been employed as a key intermediate in the multi-step synthesis of a series of Alkenyldiarylmethanes (ADAMs). nih.gov These compounds were designed and synthesized as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase. The synthesis involved a Stille cross-coupling reaction, highlighting the role of the substituted benzoxazolone core as a robust platform for introducing further molecular complexity. nih.gov

Table 1: Examples of Methylated Benzoxazolones in Multi-Step Synthesis

| Starting Material | Synthetic Target | Key Reaction Type | Reference |

|---|---|---|---|

| 4-Methyl-2(3H)-benzoxazolone | Combretastatin A-4 Analogues | Wittig Reaction | researchgate.net |

| 5-Iodo-3,7-dimethyl-3H-benzoxazol-2-one | Alkenyldiarylmethanes (ADAMs) | Stille Cross-Coupling | nih.gov |

| 6-Acetyl-2(3H)-benzoxazolone | Chalcone (B49325) Derivatives | Claisen-Schmidt Condensation | researchgate.netnih.gov |

| 6-Methyl-2H-benzo[b] Current time information in Bangalore, IN.periodikos.com.broxazin-2-one | 3-Aryl-2H-benzo[b] Current time information in Bangalore, IN.periodikos.com.broxazin-2-ones | Nucleophilic Aromatic Substitution (SNAr) | nih.govfrontiersin.org |

Synthesis of Complex Natural Product Analogues Containing the Benzoxazolone Motif

The benzoxazolone core is an attractive scaffold for creating analogues of natural products, often to improve biological activity, selectivity, or pharmacokinetic properties. The synthesis of Combretastatin A-4 (CA-4) analogues provides a clear illustration of this strategy. CA-4, a natural product isolated from the African bushwillow Combretum caffrum, exhibits strong cytotoxic activity by inhibiting tubulin polymerization.

Researchers have designed and synthesized novel CA-4 analogues where the B-ring of the natural product is replaced by a benzoxazolone heterocycle. researchgate.net This bioisosteric replacement aims to retain or enhance the biological activity while potentially offering new pharmacological profiles. The synthesis of these hybrids, including derivatives starting from 4-methyl-2(3H)-benzoxazolone, demonstrates the value of the benzoxazolone motif in medicinal chemistry for modifying natural product structures. researchgate.net

Development of Chemical Probes and Tools for Mechanistic Studies in Chemical Biology

The benzoxazolone structure is integral to the development of chemical probes, which are specialized molecules used to study and visualize biological processes and targets. These tools are essential for understanding the mechanisms of disease and drug action.

For instance, benzoxazolone-based fluorescent probes have been created to detect and monitor the in-vivo expression of the translocator protein (TSPO), a biomarker for inflammation. scilit.comresearchgate.net One such probe, FITC-MBP, was synthesized from a modified acetamidobenzoxazolone derivative. This probe demonstrated specific binding to TSPO and was successfully used for optical imaging of lung inflammation in animal models, showcasing the direct application of the benzoxazolone core in creating sophisticated tools for chemical biology. scilit.com

Furthermore, the benzoxazolone scaffold is present in compounds developed as inhibitors for enzymes like acid ceramidase. google.com The screening assays for these inhibitors often rely on fluorogenic probes that, upon enzymatic action, release a fluorescent molecule. While not always the probe itself, the benzoxazolone derivatives are the active components being studied, underscoring the scaffold's importance in developing tools for enzyme activity studies. The development of chemical probes for targets like NUDT15 and Cyclin G Associated Kinase (GAK) also involves heterocyclic scaffolds, with benzoxazolone derivatives being among the classes of compounds investigated. whiterose.ac.ukmdpi.com

Exploration in Optoelectronic and Advanced Materials Research

The delocalized π-electron system and rigid structure of the benzoxazolone core make it a promising candidate for the development of advanced materials with specific optical and electronic properties.